molecular formula C2H3N B12060504 2,2,2-trideuterioacetonitrile CAS No. 62663-01-8

2,2,2-trideuterioacetonitrile

Cat. No.: B12060504
CAS No.: 62663-01-8
M. Wt: 45.063 g/mol
InChI Key: WEVYAHXRMPXWCK-KQORAOOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trideuterioacetonitrile can be synthesized by the deuteration of acetonitrile. One common method involves the exchange of hydrogen atoms in acetonitrile with deuterium atoms using deuterium oxide (D₂O) in the presence of a catalyst . The reaction typically occurs under reflux conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas or deuterium oxide and specialized reactors to facilitate the exchange reaction efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trideuterioacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nitriles, while addition reactions can produce complex organic compounds .

Scientific Research Applications

2,2,2-Trideuterioacetonitrile is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism by which 2,2,2-trideuterioacetonitrile exerts its effects is through isotopic substitution. The presence of deuterium atoms instead of hydrogen atoms alters the vibrational frequencies of the molecule, which can influence reaction rates and pathways. This isotopic effect is particularly useful in NMR spectroscopy, where it reduces background noise and enhances signal clarity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific application in NMR spectroscopy. Its high isotopic purity and minimal interference with sample signals make it an invaluable tool for chemists and researchers. Compared to other deuterated solvents, it offers a distinct advantage in analyzing compounds with cyano groups .

Properties

CAS No.

62663-01-8

Molecular Formula

C2H3N

Molecular Weight

45.063 g/mol

IUPAC Name

2,2,2-trideuterioacetonitrile

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i1+1D3

InChI Key

WEVYAHXRMPXWCK-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C#N

Canonical SMILES

CC#N

Origin of Product

United States

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